85-Fold Higher CCK-B Receptor Binding Affinity Compared with L-365,260 in Guinea Pig Cortex
In a direct head-to-head comparison within the same study, L-740093 inhibited [125I]-CCK-8S binding to CCK-B receptors in guinea pig cerebral cortex membranes with an IC50 of 0.1 nM, whereas the predecessor compound L-365,260 exhibited an IC50 of 8.5 nM—an 85-fold difference in affinity [1]. The same study reported that L-740093 binding to guinea pig gastrin receptors in vitro reached an IC50 of 0.04 nM, confirming sub-nanomolar target engagement at both central and peripheral CCK-B sites.
| Evidence Dimension | CCK-B receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.1 nM (guinea pig cerebral cortex CCK-B receptors) |
| Comparator Or Baseline | L-365,260: IC50 = 8.5 nM |
| Quantified Difference | 85-fold higher affinity for L-740093 |
| Conditions | [125I]-CCK-8S radioligand displacement assay using guinea pig cerebral cortex membranes |
Why This Matters
The 85-fold affinity advantage allows experiments at substantially lower compound concentrations, reducing the risk of off-target effects at CCK-A receptors or unrelated sites and enabling more selective pharmacological probing of CCK-B function.
- [1] Patel S, Chapman KL, Heald A, Smith AJ, Freedman SB. Biological properties of the benzodiazepine amidine derivative L-740,093, a cholecystokinin-B/gastrin receptor antagonist with high affinity in vitro and high potency in vivo. Mol Pharmacol. 1994 Nov;46(5):943-8. PMID: 7969084. View Source
